Ethyl 4-iodo-3-nitrobenzoate
Overview
Description
Ethyl 4-iodo-3-nitrobenzoate is a chemical compound with the molecular formula C9H8INO4 . It has a molecular weight of 321.07 . The compound is a yellow solid at room temperature .
Synthesis Analysis
The synthesis of Ethyl 4-iodo-3-nitrobenzoate can be achieved through several routes. One such route involves the esterification of p-nitrobenzoic acid followed by nitro reduction . Another route involves the reduction and esterification of p-nitrobenzoic acid in one-step continuous flow systems . This method has been reported to yield extremely positive values compared to the present literature, which include results with high conversion (> 99%) and selectivity (> 99%), in residence times that reach up to a minimum of 12 s .
Molecular Structure Analysis
The InChI code for Ethyl 4-iodo-3-nitrobenzoate is 1S/C9H8INO4/c1-2-15-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2H2,1H3
. The compound’s structure includes an ethyl ester group attached to a benzoic acid derivative that is substituted with an iodine atom at the 4-position and a nitro group at the 3-position .
Scientific Research Applications
Pharmaceutical Industry
- Summary of the Application : Ethyl 4-nitrobenzoate is a semi-product in the chemical-pharmaceutical industry for the production of local anesthetics .
- Methods of Application or Experimental Procedures : Ethyl 4-nitrobenzoate can be prepared by esterification of 4-nitrobenzoic acid with ethanol . The reaction is reversible and the catalysts for this process are sulfuric acid, ammonium hydrogen sulfate, polyfluoroalkanesulfonic acid, silicon tetrachloride .
- Results or Outcomes Obtained : In all these methods, the yield of ethyl 4-benzoate was 75% - 98% .
Chemical Synthesis
- Summary of the Application : Ethyl 4-nitrobenzoate is used in the two-step continuous-flow synthesis of benzocaine .
- Methods of Application or Experimental Procedures : The ester produced in the first step (ethyl 4-nitrobenzoate 3.0 g, 0.015 mol,) was pumped in ethanol, through a 10% Pd/C catalyst cartridge in a 1 mL.min −1 flow (12 s residence time) at 45 bar and 50 °C .
- Results or Outcomes Obtained : The model applied in a continuous flow system generated extremely positive values compared to the present literature, which include results with high conversion (> 99%) and selectivity (> 99%), in residence times that reach up to a minimum of 12 s .
properties
IUPAC Name |
ethyl 4-iodo-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8INO4/c1-2-15-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCKGPNDVFZONO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458132 | |
Record name | Ethyl 4-iodo-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90458132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-iodo-3-nitrobenzoate | |
CAS RN |
57362-77-3 | |
Record name | Ethyl 4-iodo-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90458132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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